Welcome to the BenchChem Online Store!
molecular formula C13H20N4OS B8328475 2-(4-morpholinyl)-5-(4-thiomorpholinyl)-3-Pyridinamine

2-(4-morpholinyl)-5-(4-thiomorpholinyl)-3-Pyridinamine

Cat. No. B8328475
M. Wt: 280.39 g/mol
InChI Key: HVNGXRWVDPYGJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08940724B2

Procedure details

A solution of 4-(3-nitro-5-thiomorpholinopyridin-2-yl)morpholine (140 mg, 0.45 mmol) in MeOH (100 mL) was reduced using a continuous flow hydrogenation reactor (flow rate: 1 mL/min, 10% mol Pd/C, temperature 35° C., H2 pressure: 10 bar) to give 2-morpholino-5-thiomorpholinopyridin-3-amine.
Quantity
140 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([N:16]2[CH2:21][CH2:20][O:19][CH2:18][CH2:17]2)=[N:6][CH:7]=[C:8]([N:10]2[CH2:15][CH2:14][S:13][CH2:12][CH2:11]2)[CH:9]=1)([O-])=O>CO.[Pd]>[O:19]1[CH2:20][CH2:21][N:16]([C:5]2[C:4]([NH2:1])=[CH:9][C:8]([N:10]3[CH2:15][CH2:14][S:13][CH2:12][CH2:11]3)=[CH:7][N:6]=2)[CH2:17][CH2:18]1

Inputs

Step One
Name
Quantity
140 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=NC=C(C1)N1CCSCC1)N1CCOCC1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)C1=NC=C(C=C1N)N1CCSCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.